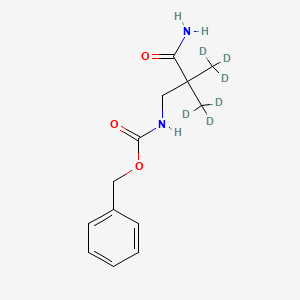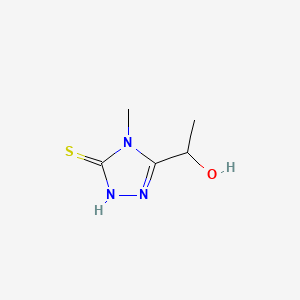
3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione involves the reaction of 4-methyl-5(4H)-1,2,4-triazole-3-thiol with ethylene oxide in the presence of a base to form 3-(2-hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thiol, which is then oxidized using hydrogen peroxide to obtain the desired product.
Starting Materials
4-methyl-5(4H)-1,2,4-triazole-3-thiol, ethylene oxide, base, hydrogen peroxide
Reaction
Step 1: 4-methyl-5(4H)-1,2,4-triazole-3-thiol is reacted with ethylene oxide in the presence of a base to form 3-(2-hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thiol., Step 2: 3-(2-hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thiol is oxidized using hydrogen peroxide to obtain 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione.
Wirkmechanismus
The exact mechanism of action of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is not fully understood. However, it is believed to exert its biological activities by interacting with various enzymes and proteins in the body. For example, it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione are diverse and depend on the specific biological activity being studied. For example, its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes. Its anticancer activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione in lab experiments is its diverse range of biological activities. This makes it a useful compound for studying various disease models and potential drug targets. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for research on 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione. One area of interest is its potential as a chelating agent for heavy metal ions. This could have applications in environmental remediation and the treatment of heavy metal poisoning. Another area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Finally, further research could be conducted to better understand the compound's mechanism of action and its potential for treating other diseases and conditions.
In conclusion, 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is a compound with diverse biological activities and potential applications in various areas of research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its various applications.
Wissenschaftliche Forschungsanwendungen
3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione has been extensively studied for its biological activities. It has been found to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant activities. This compound has also been shown to have potential as a chelating agent for heavy metal ions.
Eigenschaften
IUPAC Name |
3-(1-hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-3(9)4-6-7-5(10)8(4)2/h3,9H,1-2H3,(H,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZWFMNKVYGCCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

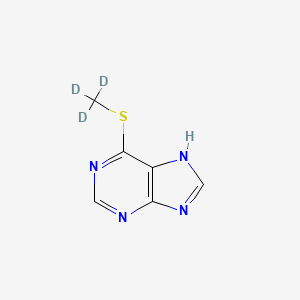
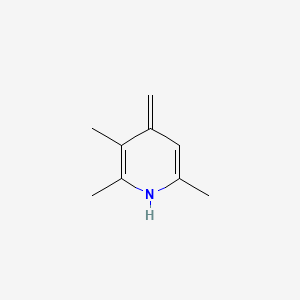
![Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B587539.png)

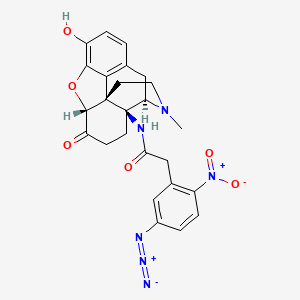
![(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B587548.png)
![6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B587549.png)
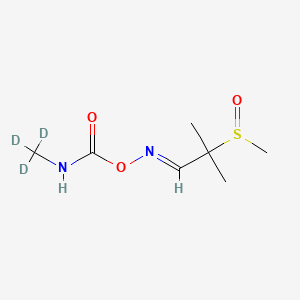
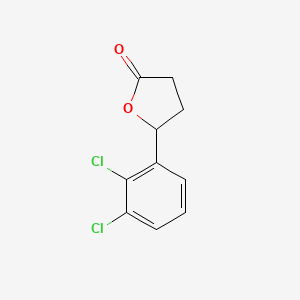
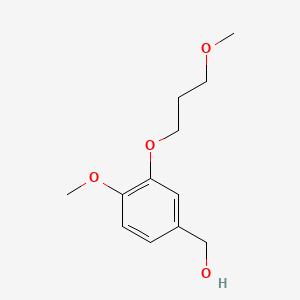
![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)
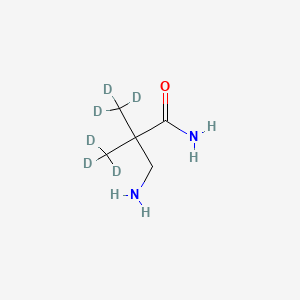
![2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine](/img/structure/B587558.png)
